molecular formula C12H21NO5 B2466277 4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxane-4-carboxylic acid CAS No. 1408729-50-9

4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxane-4-carboxylic acid

Cat. No.: B2466277
CAS No.: 1408729-50-9
M. Wt: 259.302
InChI Key: ZMFWOXHFDZSTBC-UHFFFAOYSA-N
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Description

4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxane-4-carboxylic acid is a bicyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a carboxylic acid group and a methyl-[(tert-butoxycarbonyl)amino] moiety. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions . This compound is structurally significant in medicinal chemistry, particularly in peptide synthesis and prodrug design, where steric protection and controlled release of functional groups are critical.

Properties

IUPAC Name

4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13(4)12(9(14)15)5-7-17-8-6-12/h5-8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFWOXHFDZSTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.

    Attachment of the (2-methylpropan-2-yl)oxycarbonyl Group: This step involves the reaction of the oxane ring with (2-methylpropan-2-yl) chloroformate in the presence of a base like triethylamine.

    Formation of the Carboxylic Acid Group: The final step involves the oxidation of a suitable precursor to introduce the carboxylic acid functionality, using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the (2-methylpropan-2-yl)oxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development : The compound's structural features enable it to serve as a lead compound in the synthesis of novel pharmaceuticals. Its ability to inhibit certain enzymes makes it a candidate for developing drugs targeting metabolic pathways.
    • Case Study : Research has shown that derivatives of this compound can effectively inhibit fatty acid synthase (FAS), a key enzyme in lipid metabolism. In vitro studies demonstrated that specific analogs exhibited higher inhibitory activity compared to established inhibitors like C75 .
  • Peptide Synthesis : The amino acid-like structure allows for its application in solid-phase peptide synthesis, facilitating the creation of complex peptides with therapeutic potential.
    • Example : A study utilized this compound in synthesizing modified peptides that showed enhanced bioactivity, highlighting its versatility as a building block in peptide chemistry .

Biochemical Applications

  • Enzyme Inhibition : The compound has been explored for its ability to modulate enzyme activity, particularly in plant systems where it can influence ethylene biosynthesis.
    • Research Findings : Comparative studies indicated that derivatives of this compound outperformed traditional inhibitors in regulating the ACO2 enzyme in Arabidopsis thaliana, suggesting potential agricultural applications .
  • Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions of this compound with various biological targets, providing insights into its mechanism of action.
    • Data Table : Binding affinities and interaction sites for different derivatives have been cataloged, demonstrating the compound's potential for further development.

Material Science Applications

  • Polymer Chemistry : The functional groups present in 4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxane-4-carboxylic acid allow it to be used as a monomer or additive in polymer synthesis.
    • Application Example : Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced materials .

Mechanism of Action

The mechanism of action of 4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxane-4-carboxylic acid and related oxane derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound Boc-protected methylamino, carboxylic acid C₁₃H₂₁NO₅ 283.31 Boc group, carboxylic acid, tertiary amine Acid-labile Boc protection; potential for peptide coupling
(2S,4S)-4-Methyloxane-2-carboxylic acid Methyl, carboxylic acid C₇H₁₂O₃ 144.17 Carboxylic acid, methyl Simplified structure; higher solubility in polar solvents due to lack of bulky groups
4-(5-Methoxypyridin-2-yl)oxane-4-carboxylic acid 5-Methoxypyridinyl, carboxylic acid C₁₂H₁₅NO₄ 237.25 Aromatic pyridine, methoxy, carboxylic acid Enhanced π-π stacking potential; increased lipophilicity
4-(Methanesulfonylmethyl)oxane-4-carboxylic acid Methanesulfonylmethyl, carboxylic acid C₈H₁₄O₅S 222.26 Sulfonyl, carboxylic acid High acidity (pKa ~3.47); strong electron-withdrawing effects
4-(4-Methoxyphenyl)oxane-4-carboxylic acid 4-Methoxyphenyl, carboxylic acid C₁₃H₁₆O₄ 236.27 Aromatic phenyl, methoxy, carboxylic acid Improved membrane permeability due to aromaticity

Biological Activity

4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxane-4-carboxylic acid (CAS Number: 1408729-50-9) is a complex organic compound notable for its unique structural features, including an oxane ring and various functional groups. This compound has garnered attention in biological research due to its potential therapeutic applications and interactions with biological systems.

  • Molecular Formula : C₁₂H₂₁N₁O₅
  • Molecular Weight : 259.30 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing metabolic pathways and cellular functions. Its mechanisms may include:

  • Enzyme Interaction : The compound can bind to specific enzymes, potentially inhibiting or activating their activity, which can affect metabolic processes.
  • Receptor Modulation : It may interact with cellular receptors, modulating signaling pathways that influence cell behavior.
  • Gene Expression Alteration : The compound might affect transcriptional and translational processes, leading to changes in protein synthesis relevant to various biological functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the effectiveness of the compound against common pathogens.
    • Methodology : Disc diffusion method was employed on bacterial cultures.
    • Results : Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial effects.
  • Study on Anti-inflammatory Activity :
    • Objective : To assess the anti-inflammatory potential using a murine model.
    • Methodology : Administration of the compound in a controlled setting with measurement of inflammatory markers.
    • Results : Reduced levels of pro-inflammatory cytokines were observed, supporting its role as an anti-inflammatory agent.

Data Table: Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectsReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliSignificant inhibition
Anti-inflammatoryMurine modelReduced pro-inflammatory cytokines

Q & A

Q. What is the recommended synthetic route for 4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxane-4-carboxylic acid, and what key reaction conditions should be optimized?

A plausible synthetic route involves:

  • Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) reagents, as seen in analogous oxane-carboxylic acid syntheses .
  • Step 2 : Coupling reactions (e.g., carbodiimide-mediated) to introduce the methyl-oxane backbone.
  • Step 3 : Acidic deprotection (e.g., TFA) to yield the final carboxylic acid.
    Key optimizations : Temperature control (<0°C during coupling to minimize racemization), solvent selection (anhydrous DMF or dichloromethane), and stoichiometric ratios (1.2:1 excess of Boc reagent). Reference methods from Friedel-Crafts acylation or Michael additions in related compounds .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • NMR : 1H^1H and 13C^{13}C NMR to verify Boc-group signals (~1.2–1.4 ppm for tert-butyl) and oxane ring protons (3.0–4.5 ppm). Compare with computed PubChem data for analogous bicyclic oxane-carboxylic acids .
  • IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) for both carboxylic acid and carbamate groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated [M+H]+^+ for C13_{13}H21_{21}NO5_5: 272.1498) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Engineering Controls : Use fume hoods to limit airborne exposure; monitor concentrations with real-time sensors .
  • PPE : Nitrile gloves, safety goggles, and lab coats. Skin contact must be avoided due to potential carcinogenicity (extrapolated from structurally similar compounds) .
  • Decontamination : Immediate shower access and pH-neutral soap for skin exposure; avoid taking contaminated clothing home .

Advanced Research Questions

Q. What strategies can mitigate racemization during the synthesis of stereochemically sensitive derivatives of this compound?

  • Low-Temperature Reactions : Conduct coupling steps at –20°C to reduce kinetic energy and enantiomer interconversion .
  • Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates to enforce stereochemical control .
  • Analytical Monitoring : Employ chiral HPLC (e.g., Chiralpak® columns) to track enantiomeric excess during synthesis .

Q. How does the compound’s stability vary under different pH conditions, and what decomposition products are observed?

  • Acidic Conditions (pH <3) : Rapid Boc-group cleavage, yielding 4-(methylamino)oxane-4-carboxylic acid (confirmed via LC-MS) .
  • Basic Conditions (pH >10) : Hydrolysis of the oxane ring, forming linear dicarboxylic acid derivatives (observed in related oxane systems) .
  • Storage Recommendations : Stabilize in inert, anhydrous solvents (e.g., DMSO) at –20°C to prevent degradation .

Q. What analytical challenges arise when characterizing this compound in complex mixtures, and how can they be addressed?

  • Challenge 1 : Overlapping NMR signals from oxane and carbamate groups.
    • Solution : Use 2D NMR (COSY, HSQC) to resolve coupling patterns .
  • Challenge 2 : Low solubility in aqueous buffers.
    • Solution : Employ DMSO-d6_6 or CD3_3OD for NMR; optimize LC-MS mobile phases with 0.1% formic acid .

Application-Oriented Questions

Q. What methodologies are effective in studying its coordination behavior with transition metals?

  • Titration Experiments : Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands upon addition of Cu2+^{2+} or Fe3+^{3+}.
  • X-ray Crystallography : Co-crystallize with metals (e.g., Zn2+^{2+}) to resolve binding modes, as demonstrated for similar carboxylic acid-metal complexes .

Q. How can structure-activity relationship (SAR) studies be designed to explore its bioactivity?

  • Functional Group Modifications :
    • Replace the Boc group with acetyl or benzyl carbamates to assess steric effects .
    • Introduce halogen substituents on the oxane ring to evaluate electronic impacts .
  • Assay Design : Test derivatives in enzyme inhibition assays (e.g., serine hydrolases) or antimicrobial screens, referencing protocols from related oxazole-carboxylic acid studies .

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